AT 1001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C15H21BrN2 |

|---|---|

Poids moléculaire |

309.24 g/mol |

Nom IUPAC |

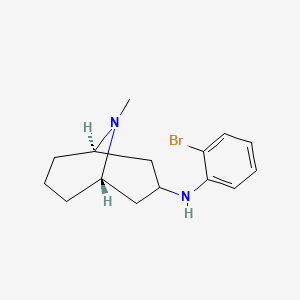

(1S,5R)-N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |

InChI |

InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3/t11?,12-,13+ |

Clé InChI |

UZJWAFOJOSGEKL-YHWZYXNKSA-N |

SMILES isomérique |

CN1[C@@H]2CCC[C@H]1CC(C2)NC3=CC=CC=C3Br |

SMILES canonique |

CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br |

Origine du produit |

United States |

Foundational & Exploratory

AT-1001: A Technical Guide to its Mechanism of Action at the α3β4 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1001, chemically identified as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a potent and selective ligand for the α3β4 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Initially characterized as a high-affinity antagonist, subsequent research has revealed a more complex pharmacological profile. AT-1001 acts as a partial agonist at the α3β4 nAChR, causing receptor desensitization at concentrations similar to those at which it elicits activation.[3][4][5][6] This dual action results in a net functional antagonism, which is believed to underlie its ability to reduce nicotine (B1678760) self-administration in preclinical models.[1][2][7] This document provides a detailed overview of the mechanism of action of AT-1001, summarizing key quantitative data, outlining experimental methodologies, and visualizing its interaction with the nAChR signaling pathway.

Core Mechanism of Action

AT-1001 exerts its effects through direct interaction with the α3β4 nAChR, a ligand-gated ion channel. Its mechanism is multifaceted and cannot be described as simple competitive antagonism.

-

Binding: AT-1001 binds with high affinity to the α3β4 nAChR, competing with the radioligand [³H]epibatidine.[1][2] However, Scatchard analysis and functional assays indicate that the interaction is not strictly competitive, as increasing concentrations of AT-1001 lead to an apparent decrease in the total number of available receptors (Bmax) and a reduction in the maximal response to agonists.[1][2]

-

Partial Agonism: Electrophysiology and calcium influx assays demonstrate that AT-1001 possesses intrinsic agonist activity.[3][4][7] At human and rat α3β4 nAChRs, it acts as a potent partial agonist, eliciting a response that is 65-70% of the maximum response achievable by a full agonist like acetylcholine or epibatidine.[3][4] It is a significantly weaker partial agonist at the α4β2 subtype, with only 18% efficacy.[3][4]

-

Receptor Desensitization: AT-1001 is a potent inducer of receptor desensitization, a state in which the receptor channel closes despite the continued presence of the ligand. It is approximately 10 times more potent at desensitizing human α3β4 receptors than rat α3β4 receptors and 30 times more potent than at human α4β2 receptors.[3][4] The recovery time from this desensitized state is longest for the human α3β4 nAChR.[3][4]

-

Functional Antagonism: The combination of partial agonism and profound receptor desensitization results in an overall functional antagonism.[5][6] By occupying the receptor and inducing a prolonged, non-responsive state, AT-1001 effectively reduces the ability of endogenous agonists (like acetylcholine) or exogenous agonists (like nicotine) to activate the α3β4 nAChR. This net inhibitory effect is believed to be the primary mechanism behind its observed in vivo effects, such as the reduction of nicotine reinforcement.[1][7]

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of AT-1001 across different nAChR subtypes.

Table 1: Receptor Binding Affinity (Ki)

This table presents the dissociation constants (Ki) of AT-1001 at various nAChR subtypes, determined via competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

| nAChR Subtype | Species | Radioligand | Ki (nM) | Source |

| α3β4 | Rat | [³H]Epibatidine | 2.4 | [1] |

| α4β2 | Rat | [³H]Epibatidine | 476 | [1] |

| α7 | Rat | [³H]Epibatidine | 221 | [1] |

Data demonstrate a nearly 100-fold selectivity for the α3β4 subtype over α4β2 and α7 nAChRs in rat receptor preparations.[1]

Table 2: Functional Potency (IC50 / EC50) and Efficacy

This table summarizes the potency of AT-1001 in functional assays, including its ability to inhibit agonist-induced responses (IC50) and its own ability to activate the receptor (EC50).

| Assay Type | nAChR Subtype | Species | Parameter | Value | Source |

| Ca²⁺ Flux Inhibition | α3β4 | Rat | IC50 (nM) | 35.2 ± 8.1 | [1] |

| Electrophysiology | α3β4 | Human | EC50 (µM) | 0.37 | [5] |

| Electrophysiology | α4β2 | Human | EC50 (µM) | 1.5 | [5] |

| Electrophysiology | α3β4 | Human/Rat | Efficacy (% of max) | 65-70% | [3][4] |

| Electrophysiology | α4β2 | Human | Efficacy (% of max) | 6% - 18% | [3][4][5] |

The data highlight that while AT-1001 is a more potent partial agonist at the α3β4 nAChR, its very low intrinsic activity at the α4β2 subtype makes it functionally selective.[5]

Visualizations: Pathways and Workflows

Diagram 1: AT-1001 Mechanism of Action at the α3β4 nAChR

Caption: Dual action of AT-1001 leading to functional antagonism.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining AT-1001 binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of AT-1001 for specific nAChR subtypes.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells are stably transfected with plasmids encoding the desired human or rat nAChR subunits (e.g., α3 and β4).

-

Cells are cultured to confluence, harvested, and homogenized in a cold buffer solution.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand, typically [³H]epibatidine.

-

A range of concentrations of the unlabeled competitor drug (AT-1001) are added to the wells to compete for binding with the radioligand.

-

Non-specific binding is determined in parallel wells containing a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

-

The plate is incubated at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound ligand.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression software (e.g., Prism). The IC50 value (the concentration of AT-1001 that inhibits 50% of specific [³H]epibatidine binding) is calculated.

-

The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

-

Protocol 2: Patch-Clamp Electrophysiology

This protocol is used to measure the functional activity (agonism, antagonism, efficacy) of AT-1001 by recording ion currents through nAChRs.

-

Cell Preparation:

-

HEK 293 cells or Xenopus oocytes are transfected with the nAChR subunit cRNAs/cDNAs of interest.

-

Cells are allowed to express the receptors for 1-3 days before recording.

-

-

Whole-Cell Recording:

-

A single cell expressing the receptors is identified under a microscope.

-

A glass micropipette with a very fine tip (1-5 MΩ resistance) filled with an internal solution is brought into contact with the cell membrane.

-

A tight seal (a "giga-seal") is formed between the pipette and the membrane via gentle suction.

-

The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell interior (whole-cell configuration).

-

The cell's membrane potential is "clamped" at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

-

Drug Application:

-

The cell is continuously perfused with an external saline solution.

-

To test for agonist activity, increasing concentrations of AT-1001 are applied to the cell for a short duration (e.g., 2-5 seconds), and the resulting inward current (due to cation influx) is recorded. The maximal response is often determined by applying a saturating concentration of a full agonist like acetylcholine (ACh).

-

To test for antagonist activity, the cell is pre-incubated with AT-1001 for a set period before being challenged with a fixed concentration of a full agonist (e.g., ACh). The reduction in the agonist-evoked current is measured.

-

-

Data Analysis:

-

The peak amplitude of the inward current is measured for each drug concentration.

-

Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated by fitting the data to a sigmoidal dose-response equation.

-

Efficacy is calculated by comparing the maximal current evoked by AT-1001 to the maximal current evoked by a full agonist in the same cell.

-

Conclusion

AT-1001 is a highly selective α3β4 nAChR ligand with a complex mechanism of action. It is not a simple antagonist but rather a potent partial agonist that causes profound and long-lasting receptor desensitization.[3][4][6] This combination of effects leads to a state of functional antagonism, reducing the overall activity of α3β4 nAChR signaling pathways.[5] This unique profile distinguishes it from other nAChR modulators and supports its investigation as a potential therapeutic for conditions involving α3β4 nAChR dysregulation, such as nicotine addiction.[1][2][7] The detailed quantitative data and methodologies provided herein offer a comprehensive foundation for further research and development in this area.

References

- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

AT-1001: A Technical Guide to its High Selectivity for the α3β4 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AT-1001, a ligand demonstrating significant selectivity for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail its binding affinity and functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Quantitative Analysis of AT-1001's Receptor Selectivity

AT-1001 exhibits a notable preference for the α3β4 nAChR subtype, particularly in human receptors. This selectivity is evident in both binding affinity and functional assays. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinity of AT-1001 at Nicotinic Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (α4β2 Ki / α3β4 Ki) | Reference |

| α3β4 | Human | ~1 (inferred) | >980 | [1] |

| α3β4 | Rat | 2.4 | ~40-41 | [1][2] |

| α4β2 | Human | - | - | [1] |

| α4β2 | Rat | 476 | - | [2] |

| α7 | Rat | 221 | - | [2] |

Note: The Ki value for human α3β4 is inferred from the selectivity ratio and is consistent with reports of nanomolar affinity.[2][3]

Table 2: Functional Activity of AT-1001 at Nicotinic Receptor Subtypes

| Assay Type | Receptor Subtype | Species | Parameter | Value | Efficacy (% of ACh response) | Reference |

| Patch-Clamp Electrophysiology | α3β4 | Human | EC50 | 0.4 µM | 65-70% | [1] |

| Patch-Clamp Electrophysiology | α3β4 | Rat | EC50 | - | 65-70% | [1] |

| Two-Electrode Voltage Clamp | α3β4 | Human | EC50 | 0.37 µM | 35% | [3][4][5] |

| Patch-Clamp Electrophysiology | α4β2 | Human | EC50 | - | 18% | [1] |

| Two-Electrode Voltage Clamp | α4β2 | Human | EC50 | 1.5 µM | 6% | [4][5] |

| 86Rb+ Efflux | α3β4 | Human | Potency | 15-fold higher than rat | - | [1] |

| Ca2+ Flux | α3β4 | Rat | EC50 | 1.7 µM | ~35% (compared to nicotine) | [6] |

Key Experimental Protocols

The characterization of AT-1001's selectivity for the α3β4 nAChR has been achieved through a series of rigorous in vitro experiments. The methodologies for these key assays are detailed below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of AT-1001 for different nAChR subtypes.

-

Cell Lines and Receptor Expression: Human Embryonic Kidney (HEK) 293 cells are commonly used for the heterologous expression of human and rat α3β4 and α4β2 nAChR subtypes.[1]

-

Radioligand: [³H]epibatidine is a high-affinity radioligand used to label the nAChRs.[2]

-

Procedure:

-

Membranes are prepared from HEK cells expressing the specific nAChR subtype.

-

These membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the competing ligand, AT-1001.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AT-1001 that inhibits 50% of the specific binding of [³H]epibatidine). The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology Assays

Electrophysiological techniques are utilized to assess the functional activity of AT-1001 as either an agonist or antagonist at nAChRs.

-

Patch-Clamp Electrophysiology:

-

Cell Preparation: HEK cells expressing the nAChR subtype of interest are cultured on coverslips.

-

Recording: Whole-cell patch-clamp recordings are made from single cells. The cell is voltage-clamped, and the current flowing through the ion channel is measured upon application of a ligand.

-

Ligand Application: Acetylcholine (ACh) is used as the reference agonist. AT-1001 is applied at various concentrations to determine its ability to elicit a current (agonist activity) or to inhibit the current elicited by ACh (antagonist activity).[1]

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy relative to the response elicited by a saturating concentration of ACh.[1]

-

-

Two-Electrode Voltage Clamp:

-

System: This technique is often used with Xenopus oocytes that have been injected with cRNA encoding the desired nAChR subunits.[4][5]

-

Procedure: Two electrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a set level. The current required to maintain this clamp is measured, which reflects the flow of ions through the receptor channels.

-

Ligand Application and Analysis: Similar to patch-clamp, concentration-response curves are generated for AT-1001 and compared to the response elicited by ACh.[4][5]

-

Functional Assays: 86Rb+ Efflux and Ca2+ Flux

These assays provide a measure of receptor function by quantifying ion movement across the cell membrane.

-

86Rb+ Efflux Assay:

-

Principle: The nAChR is a non-selective cation channel. This assay uses the radioactive rubidium isotope (86Rb+) as a tracer for potassium ion movement.

-

Procedure:

-

Cells expressing the nAChR of interest are loaded with 86Rb+.

-

The cells are then exposed to various concentrations of AT-1001.

-

Activation of the nAChRs leads to an efflux of 86Rb+ from the cells.

-

The amount of 86Rb+ released into the supernatant is measured.

-

-

Data Analysis: The data is used to generate concentration-response curves and determine the potency of AT-1001.[1]

-

-

Ca2+ Flux Assay:

-

Principle: Activation of nAChRs can lead to an influx of Ca2+, either directly through the channel or indirectly via membrane depolarization and activation of voltage-gated calcium channels.

-

Procedure:

-

HEK cells expressing the target receptor are loaded with a Ca2+-sensitive fluorescent dye.

-

AT-1001 is added at different concentrations.

-

The change in intracellular Ca2+ concentration is measured by detecting the change in fluorescence.

-

-

Data Analysis: This method is used to determine the EC50 and efficacy of AT-1001 as a partial agonist.[6]

-

Signaling Pathways and Mechanisms of Action

AT-1001 acts as a partial agonist at the α3β4 nAChR.[1][4][7] This means that it binds to and activates the receptor, but elicits a submaximal response compared to the full agonist, acetylcholine. At higher concentrations, and with prolonged exposure, AT-1001 can lead to receptor desensitization, which results in functional antagonism.[3][4]

Signaling Pathway of AT-1001 at the α3β4 nAChR

References

- 1. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

Larazotide Acetate and the Zonulin Pathway in Celiac Disease: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract Celiac disease is a chronic autoimmune disorder triggered by dietary gluten in genetically susceptible individuals. A critical element in its pathogenesis is the loss of intestinal barrier function, leading to increased intestinal permeability. The zonulin pathway has been identified as a key physiological regulator of this process. Zonulin, a human protein analogue to a Vibrio cholerae toxin, reversibly modulates the tight junctions between intestinal epithelial cells. In celiac disease, gliadin, a component of gluten, triggers an inappropriate and prolonged release of zonulin, leading to tight junction disassembly. This allows gliadin fragments and other luminal antigens to enter the lamina propria, initiating the inflammatory and autoimmune cascade characteristic of the disease. Larazotide (B1674505) acetate, a synthetic octapeptide, was developed as a first-in-class zonulin antagonist designed to prevent this gliadin-induced increase in intestinal permeability. By competitively blocking zonulin receptors, larazotide aimed to preserve intestinal barrier integrity and mitigate the downstream immune response. This document provides an in-depth technical overview of the zonulin signaling pathway, the mechanism of action of larazotide acetate, a summary of quantitative data from key clinical trials, and detailed methodologies for the experimental protocols used in its evaluation.

The Zonulin Signaling Pathway in Celiac Disease

The integrity of the intestinal epithelial barrier is maintained by complex protein structures known as tight junctions (TJs), which regulate the paracellular passage of ions, solutes, and macromolecules. The discovery of zonulin, identified as prehaptoglobin-2 (pre-HP2), provided a physiological modulator for this pathway.[1][2]

1.1. Triggers and Mechanism of Zonulin Release In the context of celiac disease, the primary trigger for zonulin release is gliadin, a glycoprotein (B1211001) component of gluten.[3][4] Specific gliadin peptides bind to the chemokine receptor CXCR3 on the apical surface of intestinal enterocytes.[2][3][5] This interaction initiates a MyD88-dependent signaling cascade, resulting in the release of zonulin into the intestinal lumen.[3][5][6] Gut dysbiosis and the presence of enteric bacteria have also been identified as potent triggers for zonulin release, suggesting a role for the microbiome in modulating barrier function.[4][6]

1.2. Downstream Signaling and Tight Junction Disassembly Once released, zonulin binds to a receptor complex on the enterocyte surface, which includes Protease-Activated Receptor 2 (PAR2) and transactivates the Epidermal Growth Factor Receptor (EGFR).[1][3][7] This binding event sets off a signaling cascade involving Protein Kinase Cα (PKCα).[3][8] PKCα-mediated phosphorylation of TJ-associated proteins, including Zonula Occludens-1 (ZO-1), and the subsequent rearrangement and contraction of the perijunctional actin-myosin ring lead to the physical disassembly of the tight junction complex.[5][8] This results in increased paracellular permeability, allowing gliadin and other luminal antigens to cross the epithelial barrier and access the lamina propria, where they can be processed by antigen-presenting cells and trigger an immune response in genetically predisposed individuals.[1][3]

References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking Down Barriers: How Understanding Celiac Disease Pathogenesis Informed the Development of Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tight Junctions, Intestinal Permeability, and Autoimmunity Celiac Disease and Type 1 Diabetes Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All disease begins in the (leaky) gut: role of zonulin-mediated gut permeability in the pathogenesis of some chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 8. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AT-1001: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AT-1001, a high-affinity and selective antagonist of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). The data and protocols compiled herein are intended to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

AT-1001 is a novel small molecule that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is the functional antagonism of the α3β4 nAChR, a subtype of nicotinic receptors implicated in various physiological and pathological processes, including nicotine (B1678760) addiction. This guide details the binding affinity, functional potency, and electrophysiological properties of AT-1001, providing a robust dataset for further investigation and development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AT-1001's interaction with various nAChR subtypes.

Table 1: Binding Affinity of AT-1001 at nAChR Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |

| α3β4 | [³H]Epibatidine | 2.4 | [1] |

| α4β2 | [³H]Epibatidine | 476 | [1] |

| α7 | [¹²⁵I]α-Bungarotoxin | 221 | [1] |

Table 2: Functional Activity of AT-1001

| Assay Type | Receptor Subtype | Parameter | Value (µM) | Source |

| Two-Electrode Voltage Clamp | human α3β4 | EC₅₀ (Partial Agonist) | 0.37 | |

| Two-Electrode Voltage Clamp | human α4β2 | EC₅₀ (Partial Agonist) | 1.5 | |

| Calcium Flux | α3β4 | IC₅₀ (Antagonist) | 0.0352 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize AT-1001 are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of AT-1001 to nAChR subtypes expressed in HEK cell membranes.

Materials:

-

HEK cells stably expressing the nAChR subtype of interest.

-

Radioligand: [³H]Epibatidine for α3β4 and α4β2 subtypes; [¹²⁵I]α-Bungarotoxin for the α7 subtype.[1]

-

Test Compound: AT-1001.

-

Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., 10 µM nicotine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK cells and homogenize them in ice-cold Assay Buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation. The final pellet is resuspended in Assay Buffer to a protein concentration of 50-200 µg per well.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

-

Competition: Receptor membranes + Radioligand + varying concentrations of AT-1001.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioligand using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for the functional characterization of AT-1001 at nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the nAChR subunits of interest.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Two-electrode voltage-clamp setup.

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the desired nAChR subunits and incubate for 2-7 days at 16-18°C.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping and current injection. Clamp the membrane potential at a holding potential of -70 mV.

-

Compound Application: Apply acetylcholine (ACh) or another suitable agonist at its EC₅₀ concentration to elicit a baseline current. To test for antagonist activity, pre-apply varying concentrations of AT-1001 for a set duration before co-applying with the agonist.

-

Data Acquisition and Analysis: Record the changes in membrane current. Construct concentration-response curves to determine the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity.

Whole-Cell Patch-Clamp Electrophysiology in HEK Cells

This protocol details the investigation of AT-1001's effect on nAChR-mediated currents in HEK cells.

Materials:

-

HEK293 cells stably or transiently expressing the nAChR subtype of interest.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Cell Preparation: Culture HEK cells on glass coverslips.

-

Recording: Transfer a coverslip to the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.

-

Compound Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit a control inward current. To assess antagonist activity, pre-incubate the cell with varying concentrations of AT-1001 before co-application with the agonist.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of AT-1001. Generate concentration-response curves to calculate the IC₅₀.

Calcium Flux Assay

This assay measures the ability of AT-1001 to inhibit agonist-induced calcium influx through nAChRs.

Materials:

-

HEK cells expressing the nAChR of interest.

-

Black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating and Dye Loading: Plate cells in the 96-well plate and allow them to adhere. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Assay: Wash the cells with Assay Buffer. Acquire a baseline fluorescence reading. Add varying concentrations of AT-1001 to the wells and incubate. Add a pre-determined concentration of an nAChR agonist to all wells and immediately measure the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline. A decrease in the agonist-induced calcium signal in the presence of AT-1001 indicates antagonist activity. Determine the IC₅₀ from the concentration-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro characterization of AT-1001.

Caption: Simplified signaling pathway of nAChR activation and antagonism by AT-1001.

Caption: Experimental workflow for the radioligand binding assay.

Caption: General experimental workflows for electrophysiological characterization.

References

Preclinical Efficacy of Larazotide Acetate in Modulating Gut Permeability: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide (B1674505) acetate (B1210297), a synthetic octapeptide, has emerged as a promising therapeutic agent for conditions associated with increased intestinal permeability.[1][2][3] Acting as a tight junction regulator, it has been investigated for its potential to restore barrier function in various preclinical models.[4][5] This technical guide provides an in-depth overview of the preclinical studies of Larazotide acetate, focusing on its effects on gut permeability, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Larazotide acetate is thought to act as a zonulin antagonist.[2][6] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the intercellular tight junctions.[7] By blocking zonulin receptors, Larazotide acetate prevents the disassembly of tight junctions, thereby reducing intestinal permeability.[4][6] Its mechanism involves the redistribution and rearrangement of tight junction proteins, such as zonula occludens-1 (ZO-1), and actin filaments to restore intestinal barrier function.[2][6] More recently, Larazotide acetate has been linked to the inhibition of myosin light chain kinase (MLCK), which is believed to reduce tension on actin filaments, facilitating the closure of tight junctions.[2][8]

Data Presentation: Quantitative Effects on Gut Permeability

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Larazotide acetate on intestinal permeability in various in vitro and in vivo models.

Table 1: In Vitro Studies on Caco-2 Cell Monolayers

| Model System | Permeability Induction | Larazotide Acetate Concentration | Outcome Measure | Result | Citation(s) |

| Caco-2BBe1 cells | Anoxia/Reoxygenation (A/R) Injury | 10 mM | Transepithelial Electrical Resistance (TEER) | Pretreatment with Larazotide acetate significantly increased TEER compared to the non-treated A/R injured monolayer. | [9] |

| Caco-2 cells | PT-gliadin activated PBMC supernatants or a mixture of proinflammatory cytokines (TNF-α, IFN-γ, and IL-1β) | 12.5 mM (apical) | Lucifer Yellow (LY) Permeability | Inhibited the increase in LY permeability. | [10] |

| Caco-2 cells | AT-1002 (a 6-mer peptide from Vibrio cholerae zonula occludens toxin) | Not specified | TEER | Inhibited the AT-1002-induced reduction in TEER. | [4][11] |

Table 2: In Vivo Studies in Animal Models

| Animal Model | Condition | Larazotide Acetate Dosage | Outcome Measure | Result | Citation(s) |

| Male Sprague-Dawley Rats | Acute Pancreatitis (AP) | 0.01 mg/mL orally for 7 days (prophylactic) | Serum FITC-Dextran levels | Significantly lower serum FITC-Dextran levels in the AP + Larazotide acetate group compared to the AP group. | [12] |

| Male Sprague-Dawley Rats | Acute Pancreatitis (AP) | 0.01 mg/mL orally for 7 days (prophylactic) | Bacterial Translocation | Bacterial translocation frequency was significantly lower in the AP + Larazotide acetate group (50%) compared to the AP group (100%). | [12] |

| HLA-HCD4/DQ8 double transgenic mice | Gliadin sensitization | Not specified | Intestinal Permeability to Horseradish Peroxidase (HRP) | Inhibited the four-fold increase in HRP flux induced by gliadin challenge. | [1] |

| Collagen-Induced Arthritis (CIA) mice | Collagen-Induced Arthritis | Not specified | Intestinal Permeability to Macromolecules | Prevented the zonulin-induced increases in macromolecular flux. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Larazotide acetate.

In Vitro Caco-2 Permeability Assay

1. Cell Culture:

-

Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for 21-24 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.[10]

2. Induction of Permeability:

-

Cytokine-Induced Permeability: The basolateral side of the Caco-2 monolayer is treated with a supernatant from pepsin-trypsin digested gliadin (PT-gliadin)-activated peripheral blood mononuclear cells (PBMCs) or a cocktail of pro-inflammatory cytokines (e.g., 50 ng/ml each of TNF-α, IFN-γ, and IL-1β) for 72 hours.[10]

-

Anoxia/Reoxygenation (A/R) Injury: Caco-2BBe1 cell monolayers are exposed to anoxia (95% N₂/5% CO₂) for 2 hours, followed by reoxygenation for up to 4 hours.[9]

3. Larazotide Acetate Treatment:

-

Larazotide acetate is applied to the apical side of the Caco-2 monolayer at the desired concentration (e.g., 12.5 mM) for a specified period, often 24 hours before the end of the permeability induction period.[10]

4. Permeability Measurement:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the cell monolayer. A decrease in TEER indicates increased paracellular permeability.[9][11]

-

Lucifer Yellow (LY) Permeability Assay:

-

The medium on the apical side is replaced with a solution containing Lucifer Yellow (e.g., 7.5 mM).[10]

-

After a 1-hour incubation at 37°C, samples are collected from the basolateral side.[10]

-

The amount of LY that has passed through the monolayer is quantified by measuring fluorescence at excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in basolateral LY indicates increased permeability.[10]

-

In Vivo Acute Pancreatitis Model in Rats

1. Animal Model:

-

Thirty-two male Sprague-Dawley rats are divided into four groups: Control, Larazotide (LAR), Acute Pancreatitis (AP), and AP + LAR.[12]

2. Larazotide Acetate Administration:

-

The AP + LAR group receives 0.01 mg/mL of Larazotide acetate orally for 7 consecutive days as a prophylactic treatment before the induction of acute pancreatitis.[12]

3. Induction of Acute Pancreatitis:

-

The AP and AP + LAR groups are administered 250 mg/100 g body mass of L-Arginine intraperitoneally twice, with a one-hour interval between injections.[12]

4. Intestinal Permeability Analysis:

-

FITC-Dextran Assay:

-

Bacterial Translocation:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of Larazotide acetate and a typical experimental workflow.

Caption: Proposed signaling pathway of zonulin-mediated increase in gut permeability and the inhibitory action of Larazotide acetate.

Caption: Involvement of the MLCK/ROCK signaling pathway in tight junction regulation and the potential inhibitory role of Larazotide acetate.

Caption: A generalized workflow for preclinical in vivo studies of Larazotide acetate in a rat model of acute pancreatitis.

Conclusion

Preclinical studies provide compelling evidence for the efficacy of Larazotide acetate in mitigating gut permeability across a range of in vitro and in vivo models. Its mechanism of action, centered on the regulation of tight junctions via the zonulin pathway, offers a targeted approach to restoring intestinal barrier function. The quantitative data and detailed experimental protocols presented in this whitepaper serve as a valuable resource for researchers and drug development professionals in the field of gastrointestinal diseases. Further investigation into the therapeutic potential of Larazotide acetate is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [archive.hshsl.umaryland.edu]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Ameliorative Effects of Larazotide Acetate on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

AT-1001: A Technical Overview of its Binding Affinity for Nicotinic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of AT-1001, a significant ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). The document details its binding profile across various nAChR subtypes, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.

Executive Summary

AT-1001, chemically identified as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity ligand that demonstrates notable selectivity for the α3β4 nAChR subtype.[1][2] Initially characterized as an antagonist, further studies have revealed its role as a potent partial agonist at both human and rat α3β4 nAChRs.[1][2][3][4] Its selectivity is particularly pronounced in human receptors compared to rat counterparts due to a higher binding affinity.[1][2][4] This compound has garnered significant interest for its potential therapeutic applications, particularly in the context of nicotine (B1678760) addiction, as it has been shown to decrease nicotine self-administration in preclinical models.[1][5][6]

Quantitative Binding Affinity Data

The binding affinity of AT-1001 for various nAChR subtypes has been primarily determined through radioligand competition binding assays. These studies typically utilize [³H]epibatidine as the radioligand in membranes prepared from Human Embryonic Kidney (HEK) 293 cells stably expressing the specific human or rat nAChR subtypes.[1][4][5] The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Species | Ki (nM) | Reference |

| α3β4 | Human | 2.4 | [5] |

| α4β2 | Human | 476 | [5] |

| α7 | Human | 221 | [5] |

Table 1: Binding Affinity (Ki) of AT-1001 for Human Nicotinic Receptor Subtypes.

Studies have consistently shown that AT-1001 possesses a significantly higher affinity for the α3β4 subtype, with approximately 100-fold selectivity over the α4β2 and α7 subtypes.[5][6] It is noteworthy that while AT-1001 competes with [³H]epibatidine for the binding site, the inhibition is not strictly competitive, suggesting a complex interaction with the receptor.[5][6]

Functional Activity

Beyond its binding affinity, the functional activity of AT-1001 at nAChR subtypes is crucial for understanding its pharmacological profile. Electrophysiological studies, such as patch-clamp and two-electrode voltage clamp experiments, have been instrumental in characterizing its effects on receptor function.

AT-1001 acts as a potent partial agonist at both human and rat α3β4 nAChRs, with an efficacy of 65-70%.[1][2][3][4] At the α4β2 nAChR, it behaves as a much weaker partial agonist, with an efficacy of only 18%.[1][2][3][4] This functional selectivity for the α3β4 subtype is a key characteristic of AT-1001.[7] Furthermore, prolonged exposure to AT-1001 can lead to the upregulation of both α3β4 and α4β2 nAChRs and can cause receptor desensitization.[1][2][3]

Experimental Protocols

The determination of AT-1001's binding affinity is predominantly achieved through in vitro radioligand binding assays. Below is a detailed methodology for a typical [³H]epibatidine competition binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (AT-1001) to compete with a radiolabeled ligand ([³H]epibatidine) for binding to the target receptor.

4.1.1 Materials and Reagents

-

Cell Lines: HEK293 cells stably transfected with the desired human or rat nAChR subunit combination (e.g., α3 and β4).

-

Radioligand: [³H]epibatidine.

-

Unlabeled Competitor: AT-1001.

-

Buffers:

-

Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

4.1.2 Membrane Preparation

-

Culture the transfected HEK293 cells to a sufficient density.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in ice-cold lysis buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

4.1.3 Assay Procedure

-

In a 96-well plate, set up the assay in triplicate for each concentration of the competing ligand.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]epibatidine (typically at or below its Kd), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, a fixed concentration of [³H]epibatidine, the membrane preparation, and a high concentration of an unlabeled nicotinic agonist (e.g., nicotine or epibatidine) to saturate the receptors.

-

Competition Binding: Add assay buffer, a fixed concentration of [³H]epibatidine, the membrane preparation, and varying concentrations of AT-1001.

-

Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 2-4 hours).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4.1.4 Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of AT-1001.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of AT-1001 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

A schematic of the radioligand binding assay workflow.

Nicotinic Receptor Signaling Pathway

Simplified nicotinic receptor signaling pathway.

Conclusion

AT-1001 is a well-characterized nicotinic acetylcholine receptor ligand with high affinity and functional selectivity for the α3β4 subtype. Its properties as a potent partial agonist make it a valuable tool for research into the physiological and pathological roles of this specific receptor subtype. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued investigation and potential therapeutic development of AT-1001 and similar compounds.

References

- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

Larazotide Acetate: A Deep Dive into its Modulation of the Intestinal Epithelial Barrier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Larazotide (B1674505) acetate (B1210297) (LA), a synthetic octapeptide, has emerged as a promising therapeutic agent for conditions associated with increased intestinal permeability, most notably celiac disease. This document provides a comprehensive technical overview of the core mechanisms by which larazotide acetate exerts its effects on the intestinal epithelial barrier. It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for assays used to evaluate its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of intestinal permeability modulators.

Introduction: The Intestinal Epithelial Barrier and the Role of Larazotide Acetate

The intestinal epithelium forms a critical barrier between the external environment and the host's internal milieu. This barrier is primarily maintained by complex protein structures known as tight junctions (TJs), which regulate the paracellular passage of ions, solutes, and macromolecules.[1] In several intestinal disorders, including celiac disease, the integrity of this barrier is compromised, leading to a state of "leaky gut." This increased permeability allows for the translocation of luminal antigens, such as gliadin in celiac disease, into the lamina propria, triggering an inflammatory cascade.[2][3]

Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin (Zot), is the only known physiological modulator of intestinal tight junctions.[4][5] Elevated levels of zonulin are associated with the disassembly of TJs and increased intestinal permeability.[6] Larazotide acetate is an eight-amino-acid peptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) derived from human zonulin.[7][8] It is designed to act as a zonulin antagonist, thereby preventing the disruption of the intestinal barrier.[9][10]

Mechanism of Action: Signaling Pathways

Larazotide acetate's primary mechanism of action is the competitive inhibition of zonulin binding to its receptors on the apical surface of intestinal epithelial cells.[2][11] This initiates a cascade of intracellular events that ultimately preserves tight junction integrity.

The Zonulin Signaling Pathway and its Interruption by Larazotide Acetate

The binding of zonulin to its receptors, including the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2), triggers a signaling cascade that leads to the disassembly of tight junctions.[11] This process involves the activation of protein kinase C (PKC), which in turn leads to the reorganization of the actin cytoskeleton.[1] The contraction of the perijunctional actomyosin (B1167339) ring pulls on tight junction proteins, leading to their displacement and an increase in paracellular permeability.[9]

Larazotide acetate, by blocking the zonulin receptor, prevents the initiation of this signaling cascade, thereby inhibiting the downstream effects on the actin cytoskeleton and tight junction proteins.[2][11]

Modulation of the Cytoskeleton and Tight Junction Proteins

A key downstream effect of zonulin signaling is the phosphorylation of myosin light chain (MLC), primarily mediated by myosin light chain kinase (MLCK) and Rho-associated kinase (ROCK).[7] Phosphorylated MLC promotes the contraction of the perijunctional actomyosin ring, which exerts tension on tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1), leading to their displacement from the junctional complex.[1][7]

Larazotide acetate has been shown to prevent the redistribution and rearrangement of ZO-1 and actin caused by gliadin and other stimuli.[12] By inhibiting the upstream zonulin signaling, larazotide acetate indirectly reduces MLC phosphorylation, thereby stabilizing the actin cytoskeleton and maintaining the localization of tight junction proteins at the cell periphery.[7][9]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of larazotide acetate in restoring intestinal barrier function has been evaluated in numerous in vitro, in vivo, and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Studies on Transepithelial Electrical Resistance (TEER)

| Cell Line | Challenge | Larazotide Acetate Concentration | % Inhibition of TEER Reduction | Reference |

| Caco-2 | AT-1002 | 10 µM | Significant inhibition | [12] |

| C2BBe1 | Anoxia/Reoxygenation | 10 µM | Significantly increased TEER | [7] |

| IPEC-J2 | Leaky gut model | 1 µM | Significantly higher TEER | [7] |

Table 2: Clinical Trial Data on Intestinal Permeability (Lactulose-to-Mannitol Ratio)

| Study | Larazotide Acetate Dose | Gluten Challenge | Change in LAMA Ratio vs. Placebo | p-value | Reference |

| Kelly et al., 2013 | 1 mg, 4 mg, 8 mg TID | 2.7 g/day for 6 weeks | No significant difference | >0.05 | |

| Leffler et al., 2012 | 0.25 mg, 1 mg, 4 mg, 8 mg TID | 2.4 g/day for 14 days | No significant difference | >0.05 | [2][11] |

Note: While changes in the LAMA ratio did not reach statistical significance in these outpatient studies, the variability of this measurement in such settings was noted as a potential confounding factor.[11]

Table 3: Clinical Trial Data on Symptom Improvement in Celiac Disease

| Study | Larazotide Acetate Dose | Primary Endpoint | Result vs. Placebo | p-value | Reference |

| Leffler et al., 2015 | 0.5 mg TID | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | Significant improvement | 0.022 | [3][13] |

| Leffler et al., 2015 | 1 mg, 2 mg TID | Change in CeD-GSRS | No significant difference | >0.05 | [3][13] |

| Kelly et al., 2013 | 1 mg TID | Change in GSRS | Limited gluten-induced symptoms | 0.002 | |

| Leffler et al., 2012 | 0.25 mg, 4 mg TID | Prevention of symptom worsening (GSRS) | Significant prevention | <0.05 | [2] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in key studies investigating larazotide acetate.

In Vitro Transepithelial Electrical Resistance (TEER) Measurement

This protocol is designed to assess the integrity of an epithelial monolayer in response to a challenge and the protective effect of larazotide acetate.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 6. bicellscientific.com [bicellscientific.com]

- 7. youtube.com [youtube.com]

- 8. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. mmpc.org [mmpc.org]

- 12. Changes in intracellular calcium during the development of epithelial polarity and junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. google.com [google.com]

The Discovery and Preclinical Development of AT-1001 for Smoking Cessation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1001 has emerged as a promising preclinical candidate for smoking cessation, distinguished by its unique mechanism of action targeting the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth summary of the discovery and preclinical development of AT-1001, focusing on its pharmacological profile, and efficacy in established animal models of nicotine (B1678760) dependence and relapse. This document synthesizes key quantitative data into structured tables, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of addiction and pharmacology. While extensive preclinical data exists, information regarding the clinical development of AT-1001 for smoking cessation in humans is not publicly available at this time.

Introduction

Nicotine addiction, the primary driver of tobacco use, is a complex neurological disorder characterized by a high rate of relapse after cessation attempts. Current pharmacotherapies for smoking cessation, such as varenicline (B1221332) and bupropion, have demonstrated moderate long-term success rates, highlighting the need for novel therapeutic agents with improved efficacy. Genomic and pharmacological studies have implicated the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs) as a key mediator in the reinforcing effects of nicotine and the motivational processes underlying addiction. This has led to the exploration of α3β4 nAChRs as a novel target for smoking cessation therapies. AT-1001, a high-affinity and selective α3β4 nAChR ligand, has been identified as a significant preclinical candidate in this area.

Pharmacological Profile of AT-1001

AT-1001 is a novel small molecule that has been characterized as a potent and selective ligand for the α3β4 nAChR. Its unique pharmacological profile, exhibiting both partial agonist and antagonist properties, distinguishes it from other smoking cessation agents.

In Vitro Binding Affinity and Selectivity

AT-1001 demonstrates high affinity for the α3β4 nAChR with significant selectivity over other major nAChR subtypes, particularly the α4β2 and α7 receptors, which are implicated in other physiological and pathological processes.

| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity vs. α3β4 | Reference |

| α3β4 nAChR | AT-1001 | < 10 | - | |

| α4β2 nAChR | AT-1001 | > 900 | > 90-fold | |

| α7 nAChR | AT-1001 | > 900 | > 90-fold |

In Vitro Functional Activity

Functional assays have revealed a complex mechanism of action for AT-1001. It acts as a partial agonist at the human α3β4 nAChR, while also demonstrating antagonist activity by blocking agonist-induced responses. This dual activity is thought to contribute to its therapeutic potential by maintaining a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine.

| Assay Type | Cell Line | Receptor Subtype | Agonist | AT-1001 Activity | IC₅₀ / EC₅₀ (nM) | Efficacy | Reference |

| Calcium Flux | HEK cells | α3β4 nAChR | Epibatidine | Antagonist | 35.2 ± 8.1 | - | |

| Two-Electrode Voltage Clamp | Xenopus oocytes | human α3β4 nAChR | Acetylcholine | Partial Agonist | EC₅₀ = 370 | 35% of max ACh response | |

| Two-Electrode Voltage Clamp | Xenopus oocytes | human α4β2 nAChR | Acetylcholine | Weak Partial Agonist / Antagonist | EC₅₀ = 1500 | 6% of max ACh response | |

| Patch Clamp Electrophysiology | HEK cells | α3β4 nAChR | Epibatidine | Antagonist | - | 66 ± 15% inhibition at 10 nM |

Preclinical Efficacy in Animal Models

AT-1001 has demonstrated significant efficacy in rodent models of nicotine addiction, reducing nicotine self-administration and preventing the reinstatement of nicotine-seeking behavior, a preclinical analog of relapse.

Nicotine Self-Administration

In rats trained to self-administer nicotine, AT-1001 dose-dependently decreased the number of nicotine infusions, suggesting a reduction in the reinforcing effects of nicotine. Importantly, AT-1001 did not affect responding for food reinforcement, indicating specificity for drug-seeking behavior.

| Animal Model | Drug | Dose (mg/kg, s.c.) | Effect on Nicotine Self-Administration | Effect on Food Responding | Reference |

| Rat | AT-1001 | 0.75 - 3.0 | Dose-dependent decrease | No effect |

Reinstatement of Nicotine-Seeking

AT-1001 has also been shown to attenuate stress-induced reinstatement of nicotine-seeking in rats. This is a critical finding, as stress is a major trigger for relapse in human smokers.

| Animal Model | Reinstatement Trigger | Drug | Dose (mg/kg, s.c.) | Effect on Reinstatement | Reference |

| Rat | Yohimbine (stressor) | AT-1001 | 1.5 - 3.0 | Significant attenuation |

Mechanism of Action

The therapeutic effects of AT-1001 are believed to be mediated through its modulation of the α3β4 nAChR. By acting as a partial agonist, AT-1001 can provide a low level of receptor stimulation, which may alleviate the negative affective states associated with nicotine withdrawal. As an antagonist, it can block the binding of nicotine to α3β4 nAChRs, thereby attenuating the rewarding and reinforcing effects of smoking.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of AT-1001 for different nAChR subtypes.

-

Procedure:

-

Membrane preparations from cells stably expressing the nAChR subtype of interest are incubated with a radiolabeled ligand (e.g., [³H]epibatidine).

-

Increasing concentrations of unlabeled AT-1001 are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of AT-1001 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

The Role of Larazotide Acetate in Celiac Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Larazotide acetate (B1210297), a first-in-class tight junction regulator, and its role in the pathogenesis of celiac disease. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides methodologies for relevant experimental protocols.

Introduction to Celiac Disease and Intestinal Permeability

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inflammatory response in the small intestine, leading to villous atrophy, malabsorption, and a range of gastrointestinal and extra-intestinal symptoms. A key initiating event in celiac disease is the disruption of the intestinal epithelial barrier, leading to increased intestinal permeability.[1]

Gliadin, a component of gluten, induces the release of zonulin, a protein that modulates the tight junctions between intestinal epithelial cells.[2] This leads to the opening of the paracellular pathway, allowing gliadin peptides to translocate into the lamina propria. Here, they are deamidated by tissue transglutaminase (tTG) and presented to T-cells, initiating a pro-inflammatory cascade that results in the characteristic pathology of celiac disease.[3]

Larazotide Acetate: Mechanism of Action

Larazotide acetate (formerly AT-1001) is a synthetic octapeptide that acts as a zonulin antagonist.[4] By preventing zonulin from binding to its receptor, Larazotide acetate inhibits the disassembly of tight junctions.[5] This helps to maintain the integrity of the intestinal barrier, preventing the paracellular passage of gliadin and other luminal antigens into the lamina propria.[6] Preclinical studies have shown that Larazotide acetate promotes the assembly of tight junctions, enhances actin rearrangement, and promotes the redistribution of key tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudins.[7]

dot

Figure 1: Mechanism of Action of Larazotide Acetate in Celiac Disease.

Preclinical and Clinical Data

Preclinical Studies

In vitro studies using Caco-2 and IEC6 cell lines have demonstrated that Larazotide acetate inhibits the redistribution and rearrangement of ZO-1 and actin caused by gliadin fragments.[8] It also inhibits the reduction in transepithelial electrical resistance (TEER) and the opening of tight junctions induced by various stimuli.[8] Furthermore, Larazotide acetate has been shown to inhibit the translocation of a gliadin 13-mer peptide across Caco-2 cell monolayers.[8] In vivo studies in gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice, Larazotide acetate inhibited gliadin-induced macrophage accumulation in the intestine and preserved normal tight junction structure.[8]

Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of Larazotide acetate in patients with celiac disease. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of Larazotide Acetate on Celiac Disease Symptoms (CeD-GSRS)

| Study | Dosage | N | Baseline CeD-GSRS (mean ± SD) | Change from Baseline (mean ± SD) | p-value vs. Placebo |

| Leffler et al., 2015 | Placebo | 84 | 3.25 ± 0.96 | -0.50 ± 1.0 | - |

| (NCT01396213) | 0.5 mg TID | 86 | 3.26 ± 0.92 | -0.54 ± 0.9 | 0.022 (ANCOVA) |

| 1.0 mg TID | 85 | 3.05 ± 0.84 | -0.40 ± 1.0 | NS | |

| 2.0 mg TID | 87 | 3.21 ± 0.77 | -0.37 ± 1.0 | NS | |

| Kelly et al., 2013 | Placebo + Gluten | 44 | ~1.5 (at baseline) | Increase to ~2.4 (at 6 weeks) | - |

| (NCT004929601) | 1 mg TID + Gluten | 45 | ~1.5 (at baseline) | Remained near baseline | 0.002 (avg. over treatment) |

| 4 mg TID + Gluten | - | - | Intermediate reduction | NS | |

| 8 mg TID + Gluten | - | - | Intermediate reduction | NS |

CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; TID: three times a day; NS: Not Significant. Data from Leffler et al., 2015 represents patients on a gluten-free diet with persistent symptoms. Data from Kelly et al., 2013 represents patients undergoing a gluten challenge.

Table 2: Efficacy of Larazotide Acetate on Intestinal Permeability (Lactulose-to-Mannitol Ratio)

| Study | Dosage | N | Baseline L/M Ratio (approx.) | Change in L/M Ratio (mean fold-ratio) | p-value vs. Placebo |

| Kelly et al., 2013 | Placebo + Gluten | 44 | Not specified | ~2.4 | - |

| (NCT004929601) | 1 mg TID + Gluten | 45 | Not specified | Trended lower than placebo | NS |

| 4 mg TID + Gluten | - | Not specified | No significant effect | NS | |

| 8 mg TID + Gluten | - | Not specified | No significant effect | NS | |

| Leffler et al., 2012 | Placebo + Gluten | - | Not specified | Increase observed | - |

| 0.25 mg TID + Gluten | - | Not specified | No significant difference | NS | |

| 1.0 mg TID + Gluten | - | Not specified | No significant difference | NS | |

| 4.0 mg TID + Gluten | - | Not specified | No significant difference | NS | |

| 8.0 mg TID + Gluten | - | Not specified | No significant difference | NS |

L/M Ratio: Lactulose-to-Mannitol Ratio; TID: three times a day; NS: Not Significant. In these studies, the L/M ratio was highly variable and did not show a statistically significant difference between Larazotide acetate and placebo groups.[3]

Table 3: Efficacy of Larazotide Acetate on Anti-tTG IgA Levels (Gluten Challenge)

| Study | Dosage | N | Mean Ratio of Anti-tTG IgA over Baseline | p-value vs. Placebo |

| Kelly et al., 2013 | Placebo + Gluten | 44 | 19.0 | - |

| (NCT004929601) | 1 mg TID + Gluten | 45 | 5.78 | 0.010 |

| 4 mg TID + Gluten | - | 3.88 | 0.005 | |

| 8 mg TID + Gluten | - | 7.72 | 0.025 |

Anti-tTG IgA: Anti-tissue Transglutaminase IgA; TID: three times a day.

It is important to note that a Phase 3 clinical trial (CedLara) for Larazotide acetate was discontinued (B1498344) in 2022 after an interim analysis concluded that the number of patients needed to demonstrate a statistically significant clinical outcome was too large to support the continuation of the trial.[7][9]

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

This protocol is used to assess the integrity of epithelial cell monolayers in vitro.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.

-

Instrumentation: An epithelial volt-ohm meter (e.g., Millicell® ERS-2) with a "chopstick" electrode is used.

-

Procedure: a. Equilibrate the cell culture plates and measurement medium (e.g., Hanks' Balanced Salt Solution) to room temperature. b. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. c. Record the resistance reading in ohms (Ω). d. Measure the resistance of a blank Transwell® insert containing only medium to determine the background resistance. e. Subtract the background resistance from the resistance of the cell monolayer. f. Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell® membrane.

dot

Figure 2: Experimental workflow for TEER measurement.

Immunofluorescence Staining of Tight Junction Proteins (ZO-1 and Occludin)

This protocol allows for the visualization of the localization and organization of tight junction proteins.

-

Cell Preparation: Grow Caco-2 cells on glass coverslips until confluent.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against ZO-1 and occludin (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstaining (Optional): Stain the cell nuclei with DAPI.

-

Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Actin Cytoskeleton Visualization

This protocol is used to visualize the F-actin filaments within the cells.

-

Cell Preparation, Fixation, and Permeabilization: Follow steps 1-3 of the immunofluorescence protocol.

-

Phalloidin (B8060827) Staining: Incubate the cells with a fluorescently conjugated phalloidin (e.g., TRITC-phalloidin) diluted in PBS for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Follow steps 8-10 of the immunofluorescence protocol.

dot

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. [PDF] Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. celiac.org [celiac.org]

- 5. Innovate Biopharmaceuticals Announces First Patient Dosed in the First Phase 3 Clinical Trial [drug-dev.com]

- 6. celiac.org [celiac.org]

- 7. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]

- 8. beyondceliac.org [beyondceliac.org]

- 9. beyondceliac.org [beyondceliac.org]

Larazotide Acetate: A Deep Dive into its Impact on ZO-1 and Actin Dynamics for Tight Junction Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular mechanisms of larazotide (B1674505) acetate (B1210297), a promising agent for the restoration of intestinal barrier function. We will delve into its specific effects on the key tight junction protein Zonula Occludens-1 (ZO-1) and the intricate rearrangement of the actin cytoskeleton, providing a comprehensive overview for researchers and professionals in the field of drug development.

Larazotide acetate, an octapeptide, is a synthetic tight junction regulator that has been investigated for its potential therapeutic effects in conditions associated with increased intestinal permeability, such as celiac disease.[1][2] Its primary proposed mechanism of action involves antagonizing zonulin, a protein that modulates the permeability of tight junctions in the digestive tract.[3][4][5] By inhibiting the zonulin pathway, larazotide acetate helps to maintain the integrity of the intestinal barrier, preventing the paracellular translocation of harmful substances.[6][7]

This guide will provide a detailed examination of the cellular and molecular effects of larazotide acetate, with a focus on its role in preserving the localization of ZO-1 at cell junctions and promoting a stable actin filament network.

Quantitative Effects of Larazotide Acetate on Epithelial Barrier Function

Larazotide acetate has been shown to effectively counteract the detrimental effects of inflammatory stimuli on epithelial barrier integrity. The following tables summarize the key quantitative findings from in vitro studies.

| Cell Line | Treatment Condition | Parameter Measured | Key Finding | Reference |

| Caco-2 BBe1 | Anoxia/Reoxygenation (A/R) Injury + 10 mM Larazotide Acetate | TEER (Ω·cm²) | Larazotide acetate pretreatment significantly increased TEER compared to untreated A/R injured cells, indicating preservation of barrier function.[8][9] | [8][9] |

| IPEC-J2 | "Leaky" monolayer + 1 mM Larazotide Acetate | TEER (Ω·cm²) | Treatment with larazotide acetate resulted in a significantly higher TEER compared to non-treated "leaky" monolayers.[10] | [10] |

| Caco-2 | AT-1002 (Zot-derived peptide) Induced Permeability + Larazotide Acetate | TEER Reduction | Larazotide acetate inhibited the TEER reduction induced by AT-1002.[11][12] | [11][12] |

| Caco-2 | AT-1002 or Gliadin Fragments + Larazotide Acetate | ZO-1 and Actin Redistribution | Larazotide acetate prevented the redistribution and rearrangement of ZO-1 and actin away from the cell junctions.[11][12] | [11][12] |

| Caco-2 | Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) + Larazotide Acetate | Lucifer Yellow (LY) Permeability | Larazotide acetate inhibited the increase in Lucifer Yellow permeability induced by a mixture of pro-inflammatory cytokines.[7] | [7] |

Table 1: Summary of Quantitative Data on Larazotide Acetate's Effect on Epithelial Barrier Function. This table highlights the consistent protective effect of larazotide acetate on transepithelial electrical resistance (TEER) and its ability to counteract permeability induced by various stressors in different intestinal epithelial cell line models.

Core Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of larazotide acetate and a typical experimental workflow to assess its effects on tight junction integrity.

Caption: Proposed Signaling Pathway of Larazotide Acetate.

Caption: Experimental Workflow for Larazotide Acetate Assessment.

Detailed Experimental Protocols